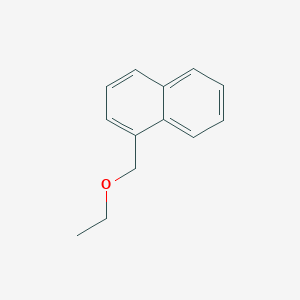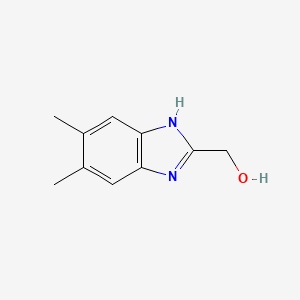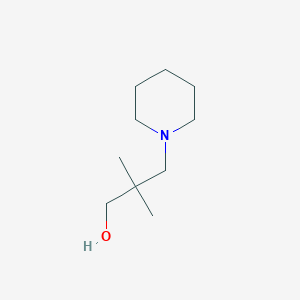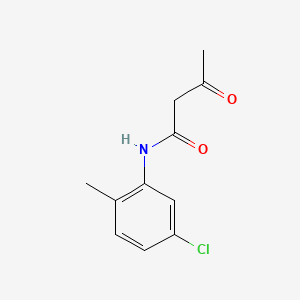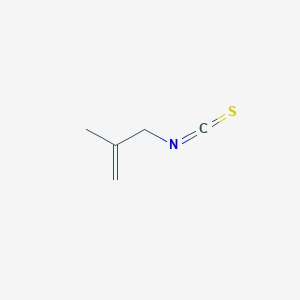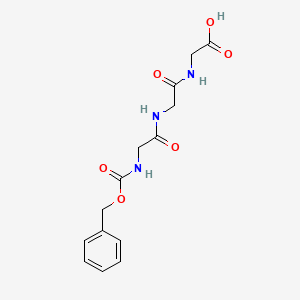![molecular formula C11H14Cl2N2 B1331608 [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride CAS No. 1203-99-2](/img/structure/B1331608.png)
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride
Übersicht
Beschreibung
“[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride” is a chemical compound with the empirical formula C10H12Cl2N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 231.12 . The SMILES string representation is Cl.NCCc1c[nH]c2ccc(Cl)cc12 , which provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its boiling point is predicted to be 385.2±37.0 °C, and its density is predicted to be 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthesis of Indole Derivatives : Yi et al. (2005) demonstrated a synthesis method for 4-chloro-5-hydroxy-1H-benzo[g]indoles, highlighting the versatility of indole derivatives in chemical synthesis (H. Yi, H. Cho, & K. Lee, 2005).
- Formation of Pyrimido(1,2-a)indoles : Suzdalev et al. (2013) investigated the formation of pyrimido[1,2-a]indole derivatives from reactions involving 1-(oxiran-2-ylmethyl)-1H-indole, showcasing the chemical reactivity of indole structures (K. Suzdalev, S. V. Den’kina, & V. Tkachev, 2013).
- Preparation of Indole-Containing Derivatives : Behbehani et al. (2011) focused on preparing new indole-containing heterocyclic substances with antimicrobial activities, emphasizing the potential pharmaceutical applications of indole derivatives (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011).
Potential Biological and Pharmacological Applications
- Antimicrobial Activities : Various studies like those by Anekal & Biradar (2012) and Saundane et al. (2013) have evaluated indole derivatives for their antimicrobial properties, suggesting their potential in developing new antimicrobial agents (D. Anekal & J. S. Biradar, 2012); (A. R. Saundane, Vaijinath A. Verma, & V. Katkar, 2013).
- Cholinesterase and Monoamine Oxidase Inhibition : Bautista-Aguilera et al. (2014) identified indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, highlighting their relevance in treating neurodegenerative disorders (Oscar M. Bautista-Aguilera et al., 2014).
Structural and Chemical Characterization
- Characterization of Indole Derivatives : Phutdhawong et al. (2019) conducted studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including indole-amine derivatives, providing insights into their structural and chemical properties (Weerachai Phutdhawong et al., 2019).
- Synthesis and Characterization : Papers by Helliwell et al. (2011) and Singh et al. (2017) offer detailed synthesis and characterization of specific indole derivatives, contributing to the understanding of their chemical behavior and potential applications (M. Helliwell et al., 2011); (M. Singh et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to downstream effects that can include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the broad range of activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPOALZYQCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923313 | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride | |
CAS RN |
1203-99-2 | |
| Record name | NSC50457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



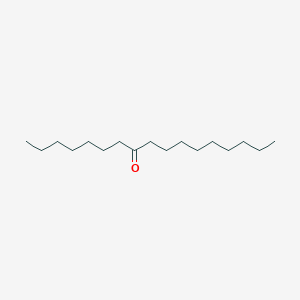

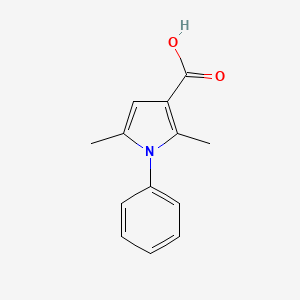
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
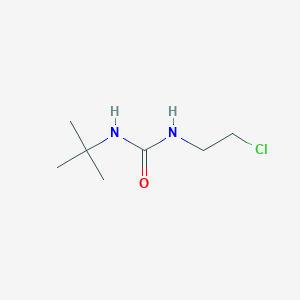
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
